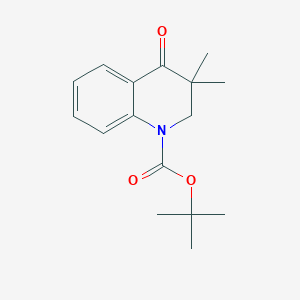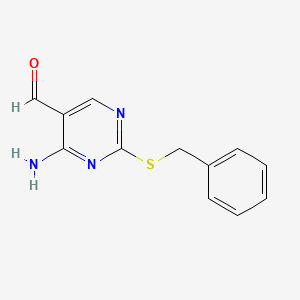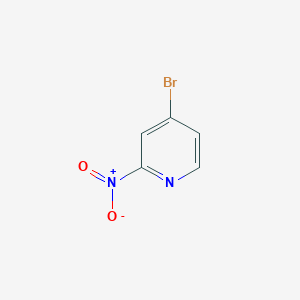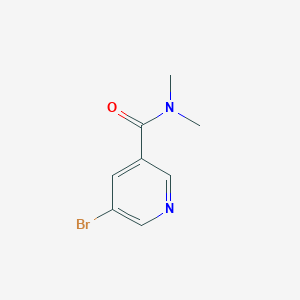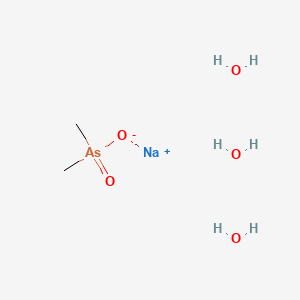
4-Bromo-1H-indol-6-amine hydrochloride
Overview
Description
4-Bromo-1H-indol-6-amine hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound, specifically, is characterized by the presence of a bromine atom at the fourth position and an amine group at the sixth position on the indole ring, with a hydrochloride salt form enhancing its solubility and stability.
Mechanism of Action
Target of Action
4-Bromo-1H-indol-6-amine hydrochloride, also known as 4-bromo-1H-indol-6-amine;hydrochloride, is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which helps in developing new useful derivatives . They show various biologically vital properties .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Biochemical Analysis
Biochemical Properties
4-Bromo-1H-indol-6-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in numerous cellular processes . This inhibition can modulate signaling pathways and affect cellular functions such as proliferation and apoptosis. Additionally, this compound may interact with other proteins and receptors, contributing to its diverse biological activities.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of GSK-3 by this compound can lead to altered gene expression profiles and changes in metabolic pathways . This compound may also affect cell cycle regulation, promoting or inhibiting cell proliferation depending on the context. Furthermore, this compound has shown potential in inducing apoptosis in cancer cells, making it a promising candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to various biochemical and cellular effects. One of the primary mechanisms is the inhibition of GSK-3, which affects multiple signaling pathways and cellular processes . This inhibition can result in the activation or suppression of downstream targets, ultimately influencing gene expression and cellular behavior. Additionally, this compound may bind to other proteins and receptors, modulating their activity and contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can remain stable under specific conditions, ensuring consistent biological activity . Prolonged exposure to light, air, or heat may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, provided it is stored and handled appropriately .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell proliferation or inhibiting cancer cell growth . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity . These findings highlight the importance of optimizing dosage regimens for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo biotransformation, resulting in the formation of metabolites with distinct biological activities . These metabolic processes can influence the overall efficacy and safety of this compound in therapeutic applications. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential mechanisms of action and therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to specific compartments or organelles, influencing its activity and function. The compound’s ability to accumulate in target tissues can enhance its therapeutic efficacy while minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can influence gene expression and cellular processes. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various biochemical pathways and cellular functions . Understanding the subcellular localization of this compound can provide valuable insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indol-6-amine hydrochloride typically involves the bromination of 1H-indole followed by amination. One common method includes the bromination of 1H-indole at the fourth position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 4-bromo-1H-indole is then subjected to amination at the sixth position using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, often optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions, leading to the formation of various oxidized derivatives. Reduction reactions can also modify the indole ring or the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Ammonia or Amines: Used for amination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products:
Substituted Indoles: Resulting from substitution reactions.
Oxidized Derivatives: Formed through oxidation.
Coupled Products: From coupling reactions with boronic acids.
Scientific Research Applications
4-Bromo-1H-indol-6-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Bromo-1H-indole: Lacks the amine group at the sixth position.
6-Amino-1H-indole: Lacks the bromine atom at the fourth position.
4-Bromo-1H-indol-3-amine: Has the amine group at the third position instead of the sixth.
Uniqueness: 4-Bromo-1H-indol-6-amine hydrochloride is unique due to the specific positioning of the bromine and amine groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-bromo-1H-indol-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;/h1-4,11H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTBJDSXFWUXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646543 | |
| Record name | 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134753-48-2 | |
| Record name | 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)


